5-Azidomethyl-2,4-dimethyl-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

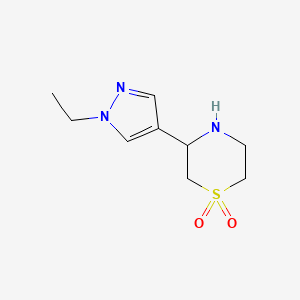

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including those related to oxazole structures, have been extensively used in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. These ligands exhibit versatility, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near the donor atoms. Their structural characterization has been detailed in both solid state and solution, highlighting their importance in the development of chiral auxiliaries for synthetic chemistry (Gómez, Muller, & Rocamora, 1999).

Organic Synthesis and Cycloaddition Reactions

Azoles, including oxazoles, play a critical role in organic synthesis, particularly in cycloaddition reactions. For example, ruthenium-catalyzed cycloadditions of aryl azides with alkynes to form 1,5-disubstituted 1,2,3-triazoles have demonstrated high yields, cleaner products, and shorter reaction times, especially under microwave irradiation (Rasmussen, Boren, & Fokin, 2007). Such reactions are foundational in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Applications

Azole derivatives, including oxazoles and triazoles, have been explored for their antiviral, antitumor, and anti-HIV activities. For instance, triazole analogues of the anti-HIV-1 compound TSAO-T have been synthesized and evaluated, with some derivatives showing potent anti-HIV-1 activity. This highlights the therapeutic potential of azole derivatives in designing antiviral agents (Alvarez et al., 1994).

Heterogeneous Azo Reagents in Esterification

Azole compounds have also been used as heterogeneous azo reagents for selective esterification reactions. The use of 5,5'-Dimethyl-3,3'-azoisoxazole, for instance, showcases the efficiency of azole-based reagents in highly selective esterification processes, further emphasizing their versatility in synthetic organic chemistry (Iranpoor, Firouzabadi, & Khalili, 2010).

properties

IUPAC Name |

5-(azidomethyl)-2,4-dimethyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-6(3-8-10-7)11-5(2)9-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYLUBQSVYZMBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidomethyl-2,4-dimethyl-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660039.png)

![4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2660040.png)

![5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2660043.png)

![Rac-2,2,2-trifluoro-n-[(3r,4s)-4-phenylpiperidin-3-yl]acetamide](/img/structure/B2660045.png)

![rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B2660050.png)

![2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B2660052.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2660053.png)

![5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2660054.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2660059.png)